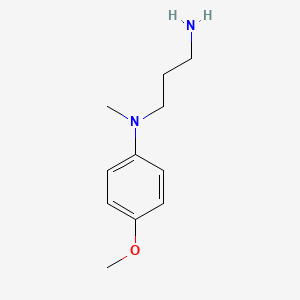

N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine

Descripción general

Descripción

N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds that can provide insights into the chemical behavior and properties that N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine might exhibit. The first paper describes the synthesis of a triphenylamine-containing aromatic diamine with methoxy groups, which shares some structural similarities with N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine . The second paper investigates the metabolic N-hydroxylation of a psychotomimetic amine that also contains methoxy groups, although it is structurally distinct from the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the aromatic diamine mentioned in the first paper is synthesized through a cesium fluoride-mediated condensation followed by a palladium-catalyzed hydrazine reduction . This suggests that the synthesis of N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine could also involve multi-step reactions, possibly including condensation and reduction steps, to introduce the methoxy and methyl groups appropriately.

Molecular Structure Analysis

The molecular structure of compounds similar to N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine is characterized by the presence of aromatic rings and substituents like methoxy groups. These structural features can influence the electronic properties of the molecule, as seen in the triphenylamine-containing aromatic diamine, which is used to prepare electrochromic polyamides . The presence of methoxy groups can also affect the molecule's reactivity and interaction with biological systems, as seen in the metabolic study of the psychotomimetic amine .

Chemical Reactions Analysis

The chemical reactions involving compounds with methoxy groups can be quite diverse. In the context of the papers provided, we see that the aromatic diamine undergoes polycondensation to form polyamides , while the psychotomimetic amine undergoes metabolic N-hydroxylation in the presence of rabbit liver microsomes . These reactions indicate that N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine could potentially participate in similar reactions, such as condensation to form polymers or metabolic transformations in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with methoxy groups and aromatic rings can be inferred from the first paper, which describes the solubility, thermal stability, and electrochromic properties of the synthesized polyamides . These polymers are amorphous, soluble in organic solvents, and exhibit high thermal stability, which could be indicative of the properties that N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine might display. The metabolic study in the second paper also suggests that such compounds can be subject to enzymatic reactions, leading to the formation of metabolites with different physical and chemical properties .

Aplicaciones Científicas De Investigación

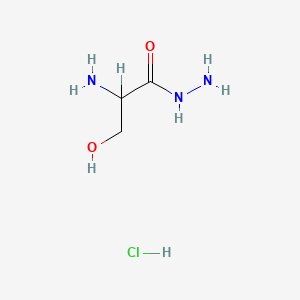

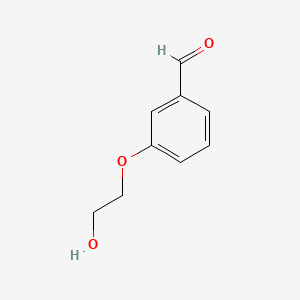

Catalytic Studies

N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine and its derivatives have been utilized in catalytic studies. For instance, a study explored the synthesis of Schiff base ligands derived from 3-methoxy-2-hydroxybenzaldehyde and various diamines, including 1,3-propanediamine. These ligands were used to create manganese(III) complexes exhibiting significant peroxidase mimicry, potentially applicable in catalytic reactions (Bermejo et al., 2017).

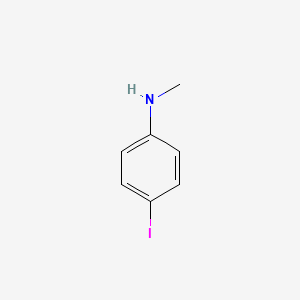

Optoelectronic Device Applications

The compound has been explored in the context of optoelectronic devices. A study synthesized novel triphenylamine-based derivatives with dimethylamino substituents, closely related to N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine, for use in electrochromic devices. These materials showed high coloration efficiency and electrochemical stability, suggesting potential applications in advanced display and lighting technologies (Wu, Lin, & Liou, 2019).

Synthesis and Characterization in Polymeric Materials

This chemical has also been a focus in the synthesis of novel polymeric materials. For example, novel electroactive poly(amide-imide)s containing N,N'-di(4-methoxyphenyl)-N,N'-diphenyl-p-phenylenediamine units were prepared, demonstrating good solubility, thermal stability, and reversible electrochemical oxidation processes. Such materials could be significant in the development of new high-performance polymers (Hsiao, Teng, & Kung, 2015).

Schiff-Base Zinc(II) Complexes

Research into Schiff-base zinc(II) complexes derived from N-methylpropane-1,3-diamine has been conducted. These complexes were studied for their crystal structures and potential antibacterial activities, indicating the compound's relevance in medicinal chemistry and materials science (Guo, 2011).

Electrochromic Aromatic Polyamides

The compound has been instrumental in synthesizing electrochromic aromatic polyamides. These materials exhibited high thermal stability and significant electrochromic behaviors, relevant for applications in smart windows, displays, and other advanced materials (Liou & Lin, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-13(9-3-8-12)10-4-6-11(14-2)7-5-10/h4-7H,3,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAHHPHRIXRSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424720 | |

| Record name | N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine | |

CAS RN |

889939-87-1 | |

| Record name | N1-(4-Methoxyphenyl)-N1-methyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-(4-methoxyphenyl)-N'-methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)

![5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1310284.png)